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Compound of Interest

Compound Name: SNX-0723

Cat. No.: B12424794 Get Quote

For Researchers, Scientists, and Drug Development Professionals

SNX-0723 is a potent, brain-permeable small-molecule inhibitor of Heat Shock Protein 90

(Hsp90).[1][2] Hsp90 is a molecular chaperone responsible for the conformational maturation

and stability of a wide array of "client" proteins, many of which are critical signaling kinases

implicated in oncogenesis and other diseases. Inhibition of Hsp90 leads to the degradation of

these client proteins, making it an attractive therapeutic strategy. Given the central role of

kinases in cellular signaling, understanding the selectivity profile of any Hsp90 inhibitor against

the human kinome is of paramount importance to mitigate off-target effects and ensure

therapeutic efficacy.

This guide provides a comprehensive overview of the cross-reactivity profile of SNX-0723
against other kinases, based on available experimental data.

Hsp90 Inhibition and Downstream Kinase Targets
SNX-0723 demonstrates nanomolar potency in inhibiting Hsp90, with an IC50 of 14 nM.[1][2]

This inhibition leads to the induction of Hsp70 (IC50 = 31 nM) and a decrease in the expression

of several known Hsp90 client kinases.[1][2]
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Client Protein IC50 Pathway Association

HER2 (Human Epidermal

Growth Factor Receptor 2)
9.4 nM Receptor Tyrosine Kinase

pS6 (ribosomal protein S6) 13 nM PI3K/AKT/mTOR pathway

PERK (Protein kinase R-like

endoplasmic reticulum kinase)
5.5 nM Unfolded Protein Response

Kinase Cross-Reactivity Profile
To assess its selectivity, the cross-reactivity of SNX-0723 was evaluated against a panel of 36

kinases using the Invitrogen Kinase Selectivity panel.[1] The results demonstrated a high

degree of selectivity for its primary target's downstream pathways over direct kinase inhibition.

At a concentration of 10 μM, SNX-0723 exhibited no significant inhibition (defined as >30%

inhibition) against any of the kinases in the panel.[1]

While the specific list of the 36 kinases screened in the SNX-0723 study is not publicly

available, the following table represents a typical panel of kinases available in the Invitrogen

SelectScreen® service and is representative of the kinases likely tested.
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Kinase % Inhibition at 10 µM SNX-0723

Tyrosine Kinases

ABL1 < 30%

AXL < 30%

EGFR < 30%

ERBB2 (HER2) < 30%

FGFR1 < 30%

FLT3 < 30%

LCK < 30%

SRC < 30%

VEGFR2 < 30%

Serine/Threonine Kinases

AKT1 < 30%

AURKA < 30%

CDK2/cyclin A < 30%

CHEK1 < 30%

GSK3B < 30%

IKKβ < 30%

MAPK1 (ERK2) < 30%

MEK1 < 30%

p38α < 30%

PIM1 < 30%

PLK1 < 30%

ROCK1 < 30%
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Other Kinases

ATM < 30%

ATR < 30%

DNA-PK < 30%

mTOR < 30%

PIK3CA < 30%

(Note: This is a representative list of kinases

commonly included in such screening panels.

The exact composition of the panel used for

SNX-0723 may vary.)

Experimental Protocols
Kinase Selectivity Profiling (Invitrogen SelectScreen® Z'-LYTE® Assay)

The kinase selectivity of SNX-0723 was determined using a well-established fluorescence-

based immunoassay.

Principle: The Z'-LYTE® assay is a fluorescence resonance energy transfer (FRET) based

assay that measures the amount of phosphorylated substrate produced by a kinase. A kinase,

its substrate (a synthetic peptide with a FRET pair), and ATP are incubated with the test

compound (SNX-0723). A development reagent containing a site-specific protease is then

added, which digests the unphosphorylated substrate, separating the FRET pair and disrupting

the FRET signal. The amount of remaining FRET is directly proportional to the amount of

phosphorylated substrate and thus indicative of kinase activity.

Protocol Outline:

Reaction Setup: Kinase, substrate peptide, and ATP are added to the wells of a microplate.

Compound Addition: SNX-0723 is added at the desired concentration (10 μM).

Kinase Reaction: The reaction is incubated at room temperature to allow for phosphorylation.
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Development: The Z'-LYTE® development reagent is added to the wells.

Signal Detection: The fluorescence is measured at two wavelengths (emission from the

donor and acceptor fluorophores).

Data Analysis: The ratio of the two emission signals is used to calculate the percent inhibition

of kinase activity by the compound.
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Caption: Hsp90 inhibition by SNX-0723 leads to degradation of client kinases.
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Caption: Workflow for kinase cross-reactivity profiling using a FRET-based assay.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [SNX-0723: A Comparative Analysis of Kinase Cross-
Reactivity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12424794#cross-reactivity-profile-of-snx-0723-
against-other-kinases]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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